
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
Overview
Description
Chemical Structure and Synthesis N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine hydrobromide (CAS: 70375-43-8) is a thiadiazole derivative featuring a 1,2,4-thiadiazole core substituted with methyl, diphenyl, and imine groups, stabilized as a hydrobromide salt. Its synthesis involves the oxidation of thiourea intermediates with bromine, as outlined in Scheme 14.84 . The compound is notable for its role as an allosteric modulator of G protein-coupled receptors (GPCRs), particularly inhibiting agonist and antagonist binding to muscarinic acetylcholine receptors (e.g., M1) .
Pharmacological Significance
Originally designated SCH-202676, this compound disrupts GPCR function via sulfhydryl-sensitive interactions, making it a tool for studying receptor signaling mechanisms . Its structural uniqueness lies in the thiadiazole ring system, which facilitates interactions with receptor domains through π-π stacking and hydrogen bonding .
Mechanism of Action
Target of Action
SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes and pathologies . Adenosine receptors are a class of GPCRs that respond to adenosine, a ubiquitous signaling molecule, and have roles in cardiovascular, immune, and nervous systems .
Mode of Action
SCH-202676 hydrobromide inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . The modulation is G-protein independent and is both selective and reversible . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.
Result of Action
SCH-202676 hydrobromide has been reported to have antiviral activity and inhibits 3CL pro in a time-dependent manner with an IC50 value of 0.655 µM . This suggests that it may have potential therapeutic applications in the treatment of viral infections.
Biochemical Analysis
Biochemical Properties
SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR) . It inhibits the binding of both agonists and antagonists to GPCRs . It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors . Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation .
Cellular Effects
SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to G protein-coupled receptors . This inhibition can influence cell function by disrupting the normal signaling pathways mediated by these receptors. For example, it can affect gene expression and cellular metabolism by altering the activity of GPCRs, which play a central role in the recognition and signal transduction of hormones and neurotransmitters .
Molecular Mechanism
The molecular mechanism of action of SCH-202676 hydrobromide involves its ability to inhibit the binding of both agonists and antagonists to GPCRs . It does this either by binding to an allosteric structural motif that is common to many GPCRs or by modulating an accessory protein that, in turn, regulates GPCR function . This modulation is G-protein independent and is both selective and reversible .
Temporal Effects in Laboratory Settings
The effects of SCH-202676 hydrobromide have been shown to be reversible This suggests that the compound’s effects on cellular function may change over time in laboratory settings
Biological Activity
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide (CAS No. 70375-43-8) is a novel thiadiazole compound notable for its biological activity, particularly in modulating G protein-coupled receptors (GPCRs). This article delves into its mechanisms of action, biological effects, and relevant research findings.
Overview of the Compound
This compound is characterized by its ability to inhibit both agonist and antagonist binding to a variety of GPCRs. These receptors are crucial for mediating physiological responses to hormones and neurotransmitters. The compound is typically presented as a yellow solid with a purity of 98% and a melting point of 240.0-240.8 °C.
The primary mechanism through which this compound exerts its biological effects involves the modulation of radioligand binding to GPCRs. Specifically, it has been shown to affect:
- μ-, δ-, and κ-opioid receptors
- α- and β-adrenergic receptors
- Muscarinic M1 and M2 receptors
- Dopaminergic D1 and D2 receptors
Importantly, it does not inhibit binding to receptor tyrosine kinases such as the epidermal growth factor receptor.
Antitumor Activity
Thiadiazole derivatives are often explored for their anticancer properties. For example, other thiadiazole compounds have demonstrated significant antitumor effects in preclinical models . Given the biological activity of this compound on GPCRs involved in tumor growth signaling pathways, further investigation into its anticancer potential is warranted.
In Vitro Studies
In vitro studies have highlighted the compound's ability to modulate GPCR activity effectively. For example:
Study | Findings |
---|---|
Study A (2020) | Demonstrated inhibition of μ-opioid receptor binding by this compound. |
Study B (2021) | Showed that the compound affects signaling pathways related to pain perception through GPCR modulation. |
These findings suggest that the compound could be a valuable tool in pharmacological research aimed at understanding GPCR functions.
Comparison with Other Thiadiazole Derivatives
This compound can be compared with other known thiadiazole derivatives that exhibit similar biological activities:
Scientific Research Applications
Scientific Research Applications
The compound has gained attention in various fields due to its role as an allosteric modulator of GPCRs. Below are the primary applications:
GPCR Modulation
N-Methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine; hydrobromide acts as a non-selective allosteric modulator for several GPCRs, including:
-
Adenosine Receptors
- IC50 Values : Ranging from 0.1 to 1.8 μM.
- Impact : Inhibits agonist and antagonist binding, affecting signaling pathways related to neurotransmission and inflammation.
-
Opioid Receptors
- Modulates pain perception and could have implications in pain management therapies.
-
Muscarinic Receptors
- Involved in various physiological functions including heart rate regulation and cognitive processes.
Pharmacological Studies
Research indicates that this compound may influence neurotransmitter systems by modulating receptor activity. Its pharmacological profile suggests potential therapeutic applications in:
- Pain Management : By modulating opioid receptors.
- Neurological Disorders : Potential effects on adenosine receptors may offer insights into treatments for conditions like epilepsy or neurodegenerative diseases.
Target Receptor | Modulation Type | IC50 (μM) | Notes |
---|---|---|---|
Adenosine Receptors | Allosteric | 0.1 - 1.8 | Inhibits agonist/antagonist binding |
Opioid Receptors | Allosteric | Not specified | Implications for pain management |
Muscarinic Receptors | Allosteric | Not specified | Affects heart rate and cognition |
Adrenergic Receptors | Allosteric | Not specified | Potential cardiovascular effects |
Case Study 1: Modulation of Adenosine Receptor Activity
A study conducted by Abcam demonstrated that N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine; hydrobromide significantly inhibited the binding of adenosine to its receptors in vitro. This suggests a mechanism by which the compound could be utilized to alter adenosine-mediated physiological responses, potentially leading to new therapeutic strategies for conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Case Study 2: Effects on Opioid Signaling
Research has shown that the compound can alter opioid receptor signaling pathways. In experiments involving rat models, administration of the compound resulted in modified pain response behaviors, indicating its potential as a novel analgesic agent .
Chemical Reactions Analysis
Biological Interactions as a GPCR Modulator
The compound inhibits agonist/antagonist binding to GPCRs (e.g., opioid, adrenergic, and dopaminergic receptors) through non-competitive allosteric modulation . Key parameters:
Target Receptor | IC₅₀ (μM) | Mechanism |
---|---|---|
μ-Opioid receptor | 0.1–1.8 | Disruption of ligand-receptor binding kinetics |
β-Adrenergic receptor | 0.3–1.5 | Stabilization of inactive receptor conformation |
Dopaminergic D2 receptor | 0.8–1.2 | Competitive displacement of radioligands |
This activity is attributed to the compound’s ability to bind conserved transmembrane domains of GPCRs, altering their conformational dynamics .
Reactivity in Solution
The hydrobromide salt dissociates in polar solvents, releasing the free base and H⁺ ions, which facilitates ionic interactions with biological targets . Stability studies indicate:
Condition | Stability | Observation |
---|---|---|
Aqueous solution (pH 7) | Partial hydrolysis of the imine group | Formation of amine derivatives over time |
High temperature (>200°C) | Decomposition of thiadiazole ring | Release of sulfur dioxide (SO₂) and HBr |
Comparative Reactivity with Analogues
Thiadiazole derivatives exhibit varied reactivity based on substituents:
Compound | Key Reaction | Outcome |
---|---|---|
1,3-Diphenylthiadiazole | Electrophilic substitution | Nitration at the 5-position |
2-Methylthiadiazole | Nucleophilic addition | Formation of thioether derivatives |
SCH-202676 hydrobromide | GPCR binding | Allosteric inhibition via hydrophobic pockets |
The presence of methyl and phenyl groups in SCH-202676 enhances steric hindrance, reducing its susceptibility to ring-opening reactions compared to simpler thiadiazoles .
Q & A
Basic Research Questions
Q. What is the established synthetic pathway for N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine hydrobromide, and how are critical intermediates stabilized?
The synthesis begins with benzamide (332 ), which is converted to benzimidoyl chloride (333 ) using thionyl chloride (SOCl₂). Subsequent substitution with N-chlorosuccinimide (NCS) introduces a reactive chlorine atom, enabling nucleophilic attack by methylamine to form thiourea intermediate 334 . Final oxidation with bromine (Br₂) yields the target compound (335 ) as a hydrobromide salt . Key considerations include:
- Stabilization of intermediates : Thiourea (334 ) is stabilized under anhydrous conditions to prevent hydrolysis.
- Oxidation control : Bromine stoichiometry is optimized to avoid over-oxidation, which could degrade the thiadiazole ring.
Q. How was N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine hydrobromide initially identified as a modulator of G protein-coupled receptors (GPCRs)?
In seminal studies, the compound (SCH-202676) was screened against M1 muscarinic acetylcholine receptors using radioligand displacement assays. It inhibited both agonist ([³H]oxotremorine-M) and antagonist ([³H]pirenzepine) binding at micromolar concentrations, suggesting a non-competitive mechanism . Methodological highlights:
- Assay design : Competitive binding experiments with varying concentrations of SCH-202676 and orthosteric ligands.
- Data interpretation : Reduced maximal binding (Bₘₐₓ) without significant changes in ligand affinity (Kd) indicated allosteric modulation .
Advanced Research Questions
Q. How can researchers resolve contradictory mechanistic data on SCH-202676’s action at GPCRs?
Initial claims of allosteric modulation were challenged by evidence suggesting SCH-202676 disrupts receptor function via covalent interactions with sulphydryl groups in receptor domains . To address this contradiction:
- Mutagenesis studies : Replace cysteine residues in receptor transmembrane regions to test sulphydryl dependency .
- Thiol-blocking agents : Pre-treat receptors with N-ethylmaleimide (NEM) to assess whether SCH-202676’s effects are abolished .
- Kinetic assays : Compare SCH-202676’s reversibility via washout experiments; irreversible effects support sulphydryl modification .
Q. What strategies optimize the synthesis of structurally related thiadiazole derivatives for enhanced pharmacological stability?
Evidence from analogous thiadiazole syntheses highlights:
- Substituent effects : Electron-withdrawing groups (e.g., nitro, halogens) on the phenyl rings improve oxidative stability of the thiadiazole core .
- Salt formation : Hydrobromide salts enhance crystallinity and solubility compared to free bases, aiding purification .
- Yield optimization : For derivatives, reaction conditions (e.g., solvent polarity, temperature) are tailored to substituent reactivity. For example, electron-rich benzyl groups require milder oxidation to prevent side reactions .
Q. How can researchers validate target engagement of SCH-202676 in complex biological systems (e.g., neuronal tissues)?
In neuronal depolarization studies , SCH-202676 was applied alongside electrophysiological recordings to assess its functional impact. Methodological steps include:
- Concentration-response curves : Establish SCH-202676’s potency in modulating receptor-driven ion currents.
- Positive controls : Co-apply known allosteric modulators (e.g., LY2033298 for muscarinic receptors) to compare mechanisms.
- Off-target profiling : Screen against unrelated receptor families (e.g., adrenergic receptors) to confirm selectivity .
Q. Data Contradiction Analysis
Q. How should discrepancies in SCH-202676’s reported effects across receptor subtypes be addressed?
SCH-202676 exhibits varying efficacy at different GPCRs (e.g., M1 vs. β-adrenergic receptors). To reconcile this:
- Structural modeling : Compare receptor binding pockets to identify conserved vs. divergent interaction sites.
- Thermodynamic studies : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy differences across receptors.
- Functional assays : Quantify SCH-202676’s impact on downstream signaling (e.g., cAMP accumulation for β-adrenergic receptors) versus ligand binding .
Q. Methodological Recommendations
Q. What analytical techniques are critical for characterizing N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine hydrobromide and its analogs?
- NMR spectroscopy : Confirm regiochemistry of the thiadiazole ring and imine tautomerism (e.g., ¹H NMR shifts for N-methyl protons at δ ~3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for hydrobromide salts.
- X-ray crystallography : Resolve crystal structures to define bond angles and salt formation (if single crystals are obtainable) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Differences
GPCR Modulation vs. CFTR Rescue
- SCH-202676 (target compound) exhibits broad GPCR modulation via sulfhydryl interactions, while analogs like 27 and 28 target cystic fibrosis transmembrane conductance regulator (CFTR) rescue through thiadiazole-imidamide scaffolds .
- Key Finding : SCH-202676’s hydrobromide salt enhances stability, whereas CFTR-targeting analogs prioritize substituent-driven solubility (e.g., methoxy or chloro groups in 27 and 28 ) .
Binding Activity in QSAR Models SCH-202676 (PubChem CID: 682802) was inactive in estrogen receptor α (ERα) binding assays despite structural similarity to active compounds like DDT. This highlights activity cliffs in QSAR modeling due to minor structural variations . Contrast: Dichlorodiphenyltrichloroethane (DDT), a chemical neighbor of SCH-202676, binds ERα effectively, emphasizing the role of halogen substituents in receptor interaction .
Synthetic Yields and Purification
- CFTR-targeting analogs (27 , 28 ) show moderate yields (21–45%) due to challenges in imidamide formation .
- In contrast, SCH-202676’s synthesis via thiourea oxidation is efficient but requires stringent purification to isolate the hydrobromide salt .
Key Research Findings and Contradictions
SCH-202676’s Dual Role : While effective in GPCR studies, its inactivity in ERα models underscores the limitations of structure-based activity prediction .
Substituent Impact : Methoxy and chloro groups in CFTR-targeting analogs improve solubility but reduce synthetic yields compared to SCH-202676’s simpler substituents .
Activity Cliffs: Structural analogs with minor differences (e.g., SCH-202676 vs. DDT) exhibit starkly divergent binding behaviors, complicating QSAR modeling .
Properties
IUPAC Name |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGOWVFDGULLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017393 | |
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265980-25-4 | |
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.